molecular formula C13H17ClN2O B3093148 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one CAS No. 1240570-84-6

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B3093148
CAS No.: 1240570-84-6
M. Wt: 252.74 g/mol
InChI Key: LIJFOCYVPPYXJY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-methylpiperazine moiety attached to an ethanone backbone. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce a chlorine atom at the para position.

    Formation of the 2-methylpiperazine intermediate: This step involves the alkylation of piperazine to introduce a methyl group at the 2-position.

    Coupling of the intermediates: The final step involves the coupling of the 4-chlorophenyl intermediate with the 2-methylpiperazine intermediate through an ethanone linker.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and solvents: To enhance reaction efficiency and selectivity.

    Purification techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include ammonia, primary and secondary amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.

    Industry: Used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Such as serotonin, dopamine, or adrenergic receptors, leading to modulation of neurotransmitter activity.

    Inhibiting enzymes: Such as cyclooxygenase or monoamine oxidase, leading to reduced production of inflammatory mediators or neurotransmitter degradation.

    Modulating ion channels: Such as calcium or potassium channels, leading to changes in cellular excitability and signaling.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one: Lacks the methyl group on the piperazine ring, which may affect its pharmacological properties.

    2-(4-Chlorophenyl)-1-(2,6-dimethylpiperazin-1-yl)ethan-1-one: Contains additional methyl groups on the piperazine ring, which may enhance its lipophilicity and membrane permeability.

    2-(4-Chlorophenyl)-1-(2-ethylpiperazin-1-yl)ethan-1-one: Contains an ethyl group instead of a methyl group on the piperazine ring, which may affect its metabolic stability and pharmacokinetics.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological and chemical properties compared to other piperazine derivatives.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10-9-15-6-7-16(10)13(17)8-11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJFOCYVPPYXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212665
Record name 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240570-84-6
Record name 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240570-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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